molecular formula C23H39ClN2O4S B094829 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide CAS No. 16383-08-7

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B094829
CAS No.: 16383-08-7
M. Wt: 475.1 g/mol
InChI Key: JCIPWPZWBYTTSQ-UHFFFAOYSA-N
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Description

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C23H39ClN2O4S and a molecular weight of 475.08 g/mol . This compound is characterized by the presence of a chloro group, a hexadecyl chain, a methyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Chlorination: The addition of a chloro group to the benzene ring.

    Alkylation: The addition of a hexadecyl chain and a methyl group.

The reaction conditions for these steps often involve the use of strong acids, bases, and organic solvents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

    Biology: In studies involving cell signaling and molecular interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes and proteins. The hexadecyl chain and methyl group contribute to the compound’s hydrophobicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide include:

  • 4-chloro-N,N-didodecyl-3-nitrobenzenesulfonamide
  • 4-chloro-N-dodecyl-3-nitrobenzenesulfonamide
  • 4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide
  • N-hexadecyl-N-methyl-4-nitrobenzenesulfonamide

These compounds share similar structural features but differ in the length of the alkyl chain or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39ClN2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25(2)31(29,30)21-17-18-22(24)23(20-21)26(27)28/h17-18,20H,3-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIPWPZWBYTTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400116
Record name 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16383-08-7
Record name 4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

170 g of 4-chloro-3-nitro-N-hexadecylbenzenesulfonamide was dissolved in 640 ml of acetone. 79 g of potassium carbonate, 400 ml of polyethylene glycol, and 71 g of dimethylsulfuric acid were added to the solution. The admixture was heated under reflux for 5 hours. 240 ml of acetone was added to the solution. 870 ml of water was then added dropwise to the solution in such a manner that the temperature thereof was kept at 40° C. Upon cooling to room temperature, crystallization occurred. The crystals were filtered off, washed with water and methanol, and dried. (Yield: 169 g (97%); m.p.: 74°-75° C.)
Name
4-chloro-3-nitro-N-hexadecylbenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyethylene glycol
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

170 g of N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide was dissolved in 640 ml of acetone, and thereto were added 79 g of potassium carbonate, 6 ml of Polyethylene Glycol 400 and 71 g of dimethyl sulfate. The resulting mixture was heated under reflux for 5 hours. To the resulting reaction mixture, 240 ml of acetone was added, and then 870 ml of water was added dropwise. Upon cooling to room temperature, crystals were deposited. The crystals were filtered off, washed successively with water and methanol, and then dried. Yield: 169 g, Percent yield: 97%, Melting point: 74°-75° C.
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
[Compound]
Name
Polyethylene Glycol 400
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 640 ml of acetone, was dissolved 170 g of N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide. Next, 79 g of potassium carbonate, 6 ml of polyethylene glycol 400, and 71 g of dimethyl sulfate were added to the solution, followed by heating at reflux for 5 hours. To the reaction mixture was added 240 ml of acetone, and 870 ml of water was added thereto dropwise at 40° C, followed by cooling to room temperature. The precipitated crystals were collected by filtration, washed successively with water and methanol, and dried to yield 169 g (97%) of the noted compound.
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 400
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
N-hexadecyl-3-nitro-4-chlorobenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Two
Name
Quantity
870 mL
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Yield
97%

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